molecular formula C16H12N4O3 B15077046 4-{(E)-[2-(1H-benzimidazol-5-ylcarbonyl)hydrazinylidene]methyl}benzoic acid

4-{(E)-[2-(1H-benzimidazol-5-ylcarbonyl)hydrazinylidene]methyl}benzoic acid

Cat. No.: B15077046
M. Wt: 308.29 g/mol
InChI Key: FSOUDGFEZLSAHK-UFWORHAWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(1H-BENZIMIDAZOL-6-YLCARBONYL)CARBOHYDRAZONOYL)BENZOIC ACID typically involves the condensation of benzimidazole derivatives with appropriate carboxylic acids under controlled conditions. One common method includes the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield the intermediate 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to produce the final compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 4-(2-(1H-BENZIMIDAZOL-6-YLCARBONYL)CARBOHYDRAZONOYL)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole alcohols or amines.

Mechanism of Action

The mechanism of action of 4-(2-(1H-BENZIMIDAZOL-6-YLCARBONYL)CARBOHYDRAZONOYL)BENZOIC ACID involves its interaction with biological targets, primarily through the benzimidazole moiety. This moiety can bind to various enzymes and receptors, inhibiting their activity and affecting cellular processes . The compound’s hydrazonoyl group may also contribute to its biological activity by forming stable complexes with metal ions and other biomolecules .

Comparison with Similar Compounds

Uniqueness: 4-(2-(1H-BENZIMIDAZOL-6-YLCARBONYL)CARBOHYDRAZONOYL)BENZOIC ACID is unique due to its specific combination of benzimidazole and hydrazonoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research in various scientific fields.

Properties

Molecular Formula

C16H12N4O3

Molecular Weight

308.29 g/mol

IUPAC Name

4-[(E)-(3H-benzimidazole-5-carbonylhydrazinylidene)methyl]benzoic acid

InChI

InChI=1S/C16H12N4O3/c21-15(12-5-6-13-14(7-12)18-9-17-13)20-19-8-10-1-3-11(4-2-10)16(22)23/h1-9H,(H,17,18)(H,20,21)(H,22,23)/b19-8+

InChI Key

FSOUDGFEZLSAHK-UFWORHAWSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC3=C(C=C2)N=CN3)C(=O)O

Origin of Product

United States

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